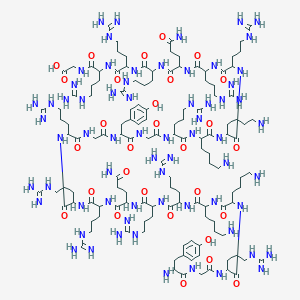
NP(118-126)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NP(118-126), also known as Nucleoprotein (118-126), is a peptide fragment derived from the nucleoprotein of certain viruses. It consists of nine amino acids with the sequence Arg-Pro-Gln-Ala-Ser-Gly-Val-Tyr-Met. This peptide has a molecular weight of 1008.15 and a molecular formula of C43H69N13O13S .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of NP(118-126) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next amino acid in the sequence using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Cleavage: The final peptide is cleaved from the resin using a cleavage cocktail, often containing trifluoroacetic acid (TFA).
Industrial Production Methods: Industrial production of NP(118-126) follows similar principles but on a larger scale. Automated peptide synthesizers are used to enhance efficiency and consistency. Purification is achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized for storage .
Types of Reactions:
Oxidation: NP(118-126) can undergo oxidation, particularly at the methionine residue, forming methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine sulfoxide back to methionine.
Substitution: Amino acid residues in NP(118-126) can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Major Products:
Oxidation: Methionine sulfoxide.
Reduction: Restored methionine from methionine sulfoxide.
Applications De Recherche Scientifique
NP(118-126) has several applications in scientific research:
Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.
Biology: Investigated for its role in viral replication and immune response.
Medicine: Explored as a potential target for antiviral therapies and vaccine development.
Industry: Utilized in the development of diagnostic assays and therapeutic agents
Mécanisme D'action
The mechanism of action of NP(118-126) involves its interaction with the immune system. As a viral nucleoprotein fragment, it can be recognized by the immune system, leading to the activation of immune responses. This peptide can bind to major histocompatibility complex (MHC) molecules, presenting itself to T cells and triggering an immune response. The molecular targets include MHC molecules and T cell receptors, and the pathways involved are those related to antigen presentation and immune activation .
Comparaison Avec Des Composés Similaires
Nucleoprotein (396-404): Another peptide fragment from the same nucleoprotein, consisting of different amino acids.
Nucleoprotein (366-374): A shorter peptide fragment with distinct biological properties.
Comparison:
Uniqueness: NP(118-126) is unique due to its specific amino acid sequence and its role in immune recognition. It has distinct interactions with MHC molecules compared to other nucleoprotein fragments.
Biological Activity: While other fragments like Nucleoprotein (396-404) and Nucleoprotein (366-374) also play roles in immune responses, NP(118-126) has been specifically studied for its potential in antiviral therapies
Propriétés
Numéro CAS |
124454-83-7 |
|---|---|
Formule moléculaire |
C₄₃H₆₉N₁₃O₁₃S |
Poids moléculaire |
1008.15 |
Séquence |
One Letter Code: RPQASGVYM |
Synonymes |
NP(118-126) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








